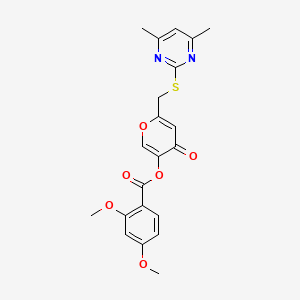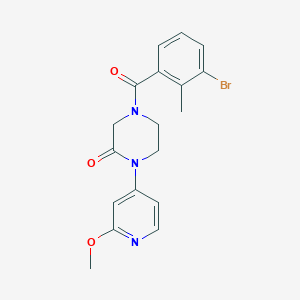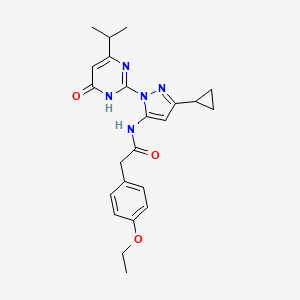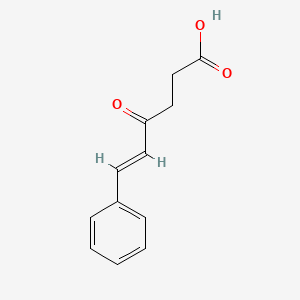![molecular formula C21H20Cl2N2O3S B2440573 1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 1904123-71-2](/img/structure/B2440573.png)
1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a methoxynaphthalenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl and methoxynaphthalenesulfonyl groups. Common synthetic routes include:
Nucleophilic substitution: This involves the reaction of a piperazine derivative with 2,5-dichlorobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Lacks the methoxynaphthalenesulfonyl group, resulting in different chemical properties and applications.
4-[(6-Methoxynaphthalen-2-yl)sulfonyl]piperazine: Lacks the dichlorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is unique due to the presence of both the dichlorophenyl and methoxynaphthalenesulfonyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-18-5-2-16-13-19(6-3-15(16)12-18)29(26,27)25-10-8-24(9-11-25)21-14-17(22)4-7-20(21)23/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWXJNWKLOTQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2440493.png)
![N-[(4-Chlorophenyl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2440496.png)



![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)
![6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2440502.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)
![(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B2440505.png)


![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)
